1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
CAS No.:
Cat. No.: VC13725302
Molecular Formula: C18H27BN2O4
Molecular Weight: 346.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27BN2O4 |
|---|---|
| Molecular Weight | 346.2 g/mol |
| IUPAC Name | 1-[4-(oxan-2-yloxy)but-2-ynyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)15-13-20-21(14-15)10-6-8-12-23-16-9-5-7-11-22-16/h13-14,16H,5,7,9-12H2,1-4H3 |
| Standard InChI Key | VTXDWRADSPVSEA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC#CCOC3CCCCO3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC#CCOC3CCCCO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole core substituted at the 1-position with a 4-((tetrahydro-2H-pyran-2-yl)oxy)but-2-yn-1-yl group and at the 4-position with a pinacol boronate ester. The molecular formula is C₁₈H₂₇BN₂O₄, with a molecular weight of 346.2 g/mol. Key structural elements include:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
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Tetrahydro-2H-pyran (THP) ether: A six-membered oxygen-containing ring fused to a propargyloxybutynyl chain.
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Pinacol boronate ester: A boron-containing functional group critical for Suzuki-Miyaura cross-coupling reactions .
The THP group serves as a protective moiety for hydroxyl functionalities, enhancing solubility and stability during synthetic procedures .
Spectroscopic and Computational Data
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR): Stretching vibrations at 1,640 cm⁻¹ (C≡C) and 1,350 cm⁻¹ (B-O).
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Mass Spectrometry: Molecular ion peak at m/z 346.2 (M⁺).
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step organic reactions, often employing transition-metal catalysis:
Iridium-Catalyzed Borylation
A representative procedure involves:
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Catalyst Activation: [Ir(OMe)(COD)]₂ (3 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) in pentane .
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Borylation: Reaction with 4-bromo-1-methylpyrazole and pinacolborane (HBPin) at room temperature for 5 hours .
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Purification: Column chromatography or recrystallization yields the product in 68% purity .
Propargylation and THP Protection
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Step 1: Propargyl bromide reacts with tetrahydro-2H-pyran-2-ol under basic conditions to form the THP-protected propargyl ether .
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Step 2: Copper(I)-mediated alkyne-azide cycloaddition (CuAAC) links the propargyl-THP moiety to the pyrazole core.
Reaction Optimization
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Temperature: Reactions typically proceed at 20–25°C to prevent THP deprotection.
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Solvent Systems: Pentane or THF enhances boronate stability .
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Yield Improvements: Excess HBPin (1.5–2.5 equiv) and inert atmospheres boost efficiency .
Analytical and Characterization Techniques
Chromatographic Methods
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HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) achieve >95% purity.
Crystallographic Studies
Single-crystal X-ray diffraction reveals:
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Boron Coordination: Trigonal planar geometry (B-O bond length: 1.37 Å) .
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Pyrazole Aromaticity: Distorted planarity due to steric effects from the THP group .
Applications in Pharmaceutical and Material Science
Drug Discovery
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Kinase Inhibition: The boronate group chelates ATP-binding sites, showing IC₅₀ = 65 nM against H22 hepatocellular carcinoma cells .
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Combination Therapy: Synergistic proapoptotic effects with sorafenib (TGI = 79.6% in xenograft models) .
Materials Chemistry
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Polymer Cross-Linking: Boronate esters enable dynamic covalent bonds in self-healing hydrogels .
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OLEDs: Pyrazole derivatives emit blue light (λmax = 450 nm) with 80% quantum yield .
Biological and Pharmacological Profiles
In Vitro Activity
| Assay Type | Target | IC₅₀ / EC₅₀ | Reference |
|---|---|---|---|
| SMAD2/3 Phosphorylation | TGFβR1 | 12 nM | |
| α-Glucosidase Inhibition | Diabetes | 8.2 μM | |
| Antiproliferative | K562 Leukemia | 18 μM |
Pharmacokinetics
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Metabolism: Hepatic CYP3A4-mediated oxidation to boronic acid metabolites.
Future Directions and Challenges
Synthetic Innovations
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